molecular formula C7H10N2O2S B1331378 Phenylmethanesulfonohydrazide CAS No. 36331-57-4

Phenylmethanesulfonohydrazide

Cat. No. B1331378
CAS RN: 36331-57-4
M. Wt: 186.23 g/mol
InChI Key: XBCFRZRVCDUSGX-UHFFFAOYSA-N
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Description

Phenylmethanesulfonohydrazide is a chemical compound that is related to various sulfone and sulfonyl-containing compounds. While the specific compound "phenylmethanesulfonohydrazide" is not directly mentioned in the provided papers, the related compounds and their reactions can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves several steps, including sulfonation, cyclocondensation, and reactions with different reagents. For instance, a magnetic iron oxide supported phenylsulfonic acid catalyst was prepared via modification of magnetic iron oxide cores with 1,4-bis(triethoxysilyl)benzene followed by sulfonation . Another example is the preparation of a macrocyclic arylene ether sulfone bearing carboxylic groups, which involved the use of bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid . These methods could potentially be adapted for the synthesis of phenylmethanesulfonohydrazide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR, TGA, PXRD, SEM, TEM, VSM, EDX, NMR, and X-ray crystallography . For example, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined by X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation of the piperazine ring . These techniques could be employed to analyze the molecular structure of phenylmethanesulfonohydrazide.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. Phenylmethanesulfonyl fluoride was found to inactivate an archaeal superoxide dismutase by chemically modifying a specific tyrosine residue . Phenylsulfonyl-substituted dizinciomethane was used to convert ketones or aldehydes into alkenyl sulfones via a Wittig-type olefination reaction . These studies demonstrate the reactivity of sulfonyl groups and could provide insights into the reactions of phenylmethanesulfonohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the covalent modification of superoxide dismutase by phenylmethanesulfonyl fluoride reinforced the enzyme's heat stability . The magnetic iron oxide supported phenylsulfonic acid catalyst showed high efficiency and recoverability in the synthesis of tetrahydrobenzo[b]pyrans . These properties are crucial for the practical applications of these compounds and could be relevant to phenylmethanesulfonohydrazide.

Scientific Research Applications

Neuropathy and Esterase Inhibition

Phenylmethanesulfonyl fluoride (PMSF) has been studied for its role in neuropathy, especially in its interaction with organophosphates. Research by Osman et al. (1996) found that PMSF enhances neuropathic response in hens when given after exposure to organophosphates causing delayed polyneuropathy. The study also showed that PMSF and other sulfonates can inhibit neuropathy target esterase (NTE), a target for organophosphate-induced delayed polyneuropathy (Osman, Moretto, & Lotti, 1996).

Chemical Synthesis and Macrocycle Modification

The sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite in aqueous medium is a significant application. Van Westrenen and Sherry (1992) demonstrated that this process is pH-dependent and can lead to the production of disubstituted products at neutral pH. These sulfomethylated products serve as precursors for mono- and diacetate, phosphonate, and phosphinate derivatives of certain polyazamacrocycles (Van Westrenen & Sherry, 1992).

Inhibition of Phosphoinositide Turnover

Phenylmethanesulfonyl fluoride (PMSF) has been investigated for its effects on phosphoinositide turnover. A study by Sekar and Roufogalis (1984) found that PMSF almost completely inhibited carbachol-stimulated inositol incorporation into phosphatidylinositol of guinea pig ileum smooth muscle, while having no effect on potassium-stimulated inositol incorporation. This suggests distinct mechanisms of action for different stimuli, as evidenced by the response to PMSF (Sekar & Roufogalis, 1984).

Reactions with Tertiary Amines

The reaction of phenylmethanesulfonyl chloride with tertiary amines has been explored, leading to the formation of geometrical isomers about a carbon-sulfur double bond. This study by King and Durst (1966) provides insights into the chemistry of sulfonyl chlorides and their interactions with amines, showcasing the versatility of phenylmethanesulfonyl compounds in chemical reactions (King & Durst, 1966).

Safety And Hazards

Phenylmethanesulfonohydrazide is considered hazardous. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

phenylmethanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCFRZRVCDUSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957681
Record name 1-Phenylmethanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethanesulfonohydrazide

CAS RN

36331-57-4
Record name 36331-57-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylmethanesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Macara, C Caldeira, J Cunha, JAS Coelho… - Organic & …, 2023 - pubs.rsc.org
A methodology for the synthesis of sulfonyl hydrazides mediated by hypervalent iodine is described. Taking advantage of the umpolung properties of hypervalent iodine reagents, the …
Number of citations: 2 pubs.rsc.org
M Geng, J Kuang, W Fang, M Miao, Y Ma - Organic & Biomolecular …, 2022 - pubs.rsc.org
A green and facile synthesis of previously unreported C,N-disulfonated 5-amino pyrazoles was established through an iodine-catalyzed cascade reaction of easily accessible sulfonyl …
Number of citations: 2 pubs.rsc.org
ZP Ye, J Gao, XY Duan, JP Guan, F Liu… - Chemical …, 2021 - pubs.rsc.org
An unprecedented electrochemical heterodifunctionalization of α-CF3 alkenes with benzenesulfonyl hydrazides was accomplished in this work, wherein a β-sulfonyl and a α-hydroxyl …
Number of citations: 20 pubs.rsc.org
N Xu, Y Zhang, W Chen, P Li… - Advanced Synthesis & …, 2018 - Wiley Online Library
A photoinduced N‐methylation and N‐sulfonylation of azobenzenes with dimethyl sulfoxide (DMSO) was developed in the absence of an external photosensitizer under mild conditions. …
Number of citations: 33 onlinelibrary.wiley.com
Y Zhao, S Li, J Cui, H Wang, X Kang, Y Wang… - Synthesis, 2022 - thieme-connect.com
A facile method to synthesize azo compounds from hydrazine derivatives is developed. This represents the unprecedented example of Selectfluor-mediated oxidative dehydrogenation …
Number of citations: 2 www.thieme-connect.com
G Zhang, Q Fan, Y Zhao, H Wang - Synlett, 2020 - thieme-connect.com
A tunable and practical transformation of structurally diverse sulfonyl hydrazides into thiosulfonates in the presence of Rongalite (NaHSO 2 ·CH 2 O) was developed. Transition-metal-…
Number of citations: 8 www.thieme-connect.com
TP Soares da Costa, JA Wyllie, CK Ghardi, MD Hulett… - bioRxiv, 2022 - biorxiv.org
Antibiotic resistance represents one of the biggest threats to global health. While several of our current antibiotics target the peptidoglycan within the bacterial cell wall, only a fraction of …
Number of citations: 3 www.biorxiv.org
Z Wu, S Hao, J Hu, H Shen, M Lai, P Liu… - Asian Journal of …, 2021 - Wiley Online Library
A novel and facile synthesis of aryl benzyl sulfones was accomplished for the first time through copper‐catalyzed decarboxylative reductive sulfonylation reaction between α‐…
Number of citations: 2 onlinelibrary.wiley.com
S Noda, S Tanimori - Tetrahedron Green Chem, 2023 - Elsevier
An organic solvent-free synthesis of sulfonyl hydrazides has been achieved in water. The reactions of equimolar amount of sulfonyl chlorides and hydrazines afforded a series of …
Number of citations: 3 www.sciencedirect.com
A Gaur, MN Peerzada, NS Khan, I Ali, A Azam - ACS omega, 2022 - ACS Publications
A series of novel indole based sulfonohydrazide derivatives (5a–k) containing morpholine heterocyclic ring were synthesized through multistep chemical reactions. The target …
Number of citations: 6 pubs.acs.org

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